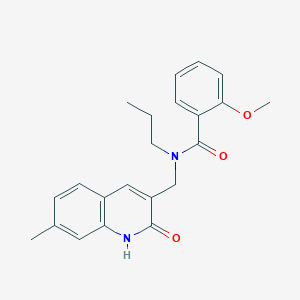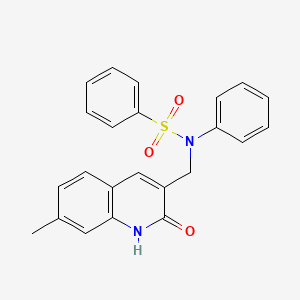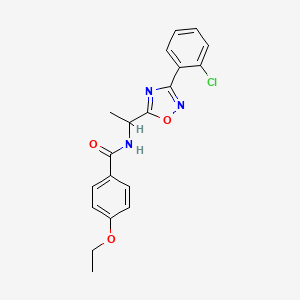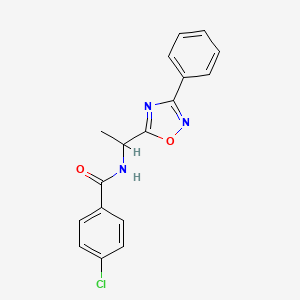
4-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a chemical compound that has drawn the attention of the scientific community due to its potential use in various fields.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide is not fully understood. However, studies suggest that it may act by inhibiting the growth of cancer cells, fungi, and bacteria. It may also act by disrupting the cell membrane of these organisms.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of fungi and bacteria. However, the biochemical and physiological effects of this compound are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide in lab experiments is its potential as a broad-spectrum antimicrobial agent. It may also have potential as an anticancer agent. However, one limitation is that the mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 4-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide. One direction is to further investigate its potential as an anticancer agent and develop new derivatives with improved efficacy. Another direction is to explore its potential as a pesticide and develop new formulations for agricultural use. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide involves the reaction of 4-chlorobenzoyl chloride with 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanone in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
4-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been studied for its potential use in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its anticancer, antifungal, and antibacterial properties. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been investigated for its use in the synthesis of new materials.
Propriétés
IUPAC Name |
4-chloro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11(19-16(22)13-7-9-14(18)10-8-13)17-20-15(21-23-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDLITNGDKHNSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


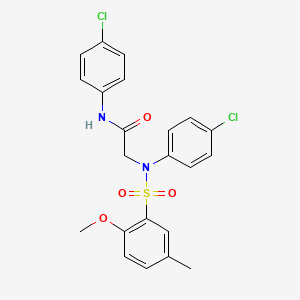
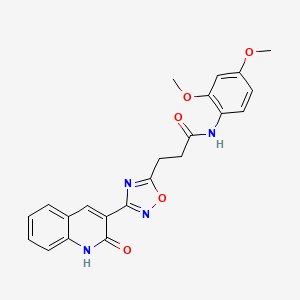



![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7690899.png)
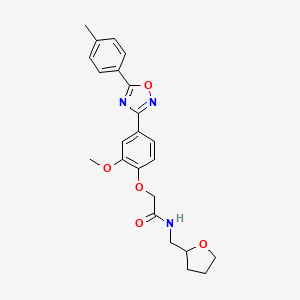
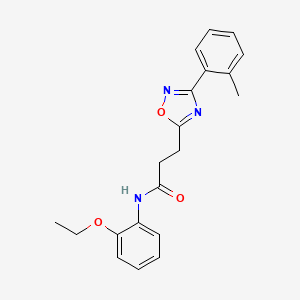

![N-tert-butyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7690914.png)
